Ethyl 1-methyl-4-nitroimidazole-2-carboxylate Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 109012-23-9
VCID: VC20747930
InChI: InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-5(10(12)13)4-9(6)2/h4H,3H2,1-2H3
SMILES: CCOC(=O)C1=NC(=CN1C)[N+](=O)[O-]
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

CAS No.: 109012-23-9

Cat. No.: VC20747930

Molecular Formula: C7H9N3O4

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate - 109012-23-9

CAS No. 109012-23-9
Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
IUPAC Name ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Standard InChI InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-5(10(12)13)4-9(6)2/h4H,3H2,1-2H3
Standard InChI Key QGTGFMLXIBQONB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=CN1C)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=NC(=CN1C)[N+](=O)[O-]

Chemical Identity and Structural Characterization

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate is a heterocyclic compound belonging to the nitroimidazole family. It is identified by the CAS registry number 109012-23-9, possessing a molecular formula of C7H9N3O4 and a molecular weight of 199.16 g/mol. The compound's structure features an imidazole ring as its core, with specific functional group substitutions including a methyl group at the 1-position, a nitro group at the 4-position, and an ethyl carboxylate group at the 2-position. These structural elements contribute to the compound's unique physicochemical properties and biological activities that distinguish it from other related nitroimidazole derivatives.

The structural framework of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate can be characterized by its planar imidazole ring, which provides stability and enables specific interactions with biological targets. The presence of the nitro group at the 4-position is particularly significant, as this functional group often plays a crucial role in the biological activities associated with nitroimidazole compounds, especially in environments with reduced oxygen levels (hypoxic conditions). Additionally, the ethyl carboxylate moiety at the 2-position contributes to the compound's lipophilicity and potential for further chemical modifications, expanding its utility in medicinal chemistry applications.

Physical and Chemical Properties

The nitro group at the 4-position significantly influences the compound's electronic properties, creating an electron-withdrawing effect that impacts the reactivity of the imidazole ring. This electronic distribution plays a critical role in the compound's interactions with biological targets and its potential for reduction under hypoxic conditions, which is central to its mechanism of action in biological systems. The ethyl carboxylate group adds another dimension to the compound's reactivity profile, providing a site for potential hydrolysis and further functionalization reactions.

Table 1: Key Physical and Chemical Properties of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

PropertyValueReference
CAS Number109012-23-9
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
AppearanceCrystalline solid (typical for this class)
Storage ConditionsRecommended 2-8°C
GHS Hazard ClassificationPotential irritant (H315, H319, H335)

Synthetic Methodologies

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate can be synthesized through various chemical routes that involve the functionalization of nitroimidazole scaffolds. The synthesis typically begins with an appropriately substituted imidazole precursor, followed by strategic functionalization reactions to introduce the methyl, nitro, and ethyl carboxylate groups at their respective positions. Recent research has focused on developing more efficient and environmentally friendly synthetic approaches that maximize yield and purity while minimizing hazardous waste and environmental impact.

One common synthetic pathway involves the initial formation of the imidazole ring structure, followed by methylation at the 1-position, nitration at the 4-position, and esterification at the 2-position carboxylic acid group to introduce the ethyl carboxylate functionality. The sequence of these steps may vary depending on the specific synthetic strategy employed, with considerations for avoiding unwanted side reactions and maximizing regioselectivity. Advanced synthetic methods may utilize catalytic approaches, microwave-assisted techniques, or flow chemistry to enhance efficiency and selectivity.

The synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate represents an important area of ongoing research, as improvements in synthetic methodologies directly impact the accessibility and affordability of this compound for further investigations into its potential applications. Current research trends emphasize green chemistry principles, including the use of less hazardous reagents, catalytic methods, and more efficient processes that reduce energy consumption and waste generation.

Pharmacological Significance and Biological Activities

Research indicates that nitroimidazole derivatives like Ethyl 1-methyl-4-nitroimidazole-2-carboxylate may also exhibit potential anticancer properties, particularly against solid tumors characterized by hypoxic regions. This activity is closely related to the compound's selective activation under low-oxygen conditions, which parallels the microenvironment found in many solid tumors. Additionally, some nitroimidazole compounds have shown promise as radiosensitizers, enhancing the effectiveness of radiation therapy by increasing the sensitivity of hypoxic tumor cells to radiation-induced damage.

The potential applications of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate extend beyond antimicrobial and anticancer activities to include possible roles in antiparasitic therapy, anti-inflammatory treatments, and other therapeutic areas. Ongoing research continues to explore these diverse biological activities and their potential clinical implications, highlighting the compound's significance in pharmaceutical research and development.

Mechanism of Action

The biological activity of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate and related nitroimidazole compounds is primarily attributed to their ability to undergo reduction under hypoxic conditions. This reduction process, typically mediated by cellular reductases, leads to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA and proteins. The specific nature of these interactions and their consequences depend on the cellular context and the particular biological system involved.

In anaerobic microorganisms, the reduction of the nitro group generates reactive species that can damage DNA and other essential cellular components, ultimately inhibiting cell growth and leading to cell death. This selective toxicity against anaerobic organisms forms the basis for the antimicrobial activity of nitroimidazole compounds. Similarly, in hypoxic tumor cells, the reduced intermediates can cause DNA damage and disrupt cellular processes, contributing to the compound's potential anticancer effects.

The mechanism of action of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate also involves its interaction with specific molecular targets within cells. These interactions may include binding to DNA minor grooves, disruption of DNA synthesis, inhibition of essential enzymes, or interference with cellular signaling pathways . Understanding these molecular interactions is crucial for optimizing the compound's therapeutic potential and developing improved derivatives with enhanced selectivity and efficacy.

Research Applications in Gene Therapy

Recent research has explored the potential application of nitroimidazole derivatives, including compounds related to Ethyl 1-methyl-4-nitroimidazole-2-carboxylate, in the field of gene therapy . These applications often involve the development of nucleic acid analogues with specific binding properties and biological activities. The incorporation of nitroimidazole moieties into oligonucleotide structures has been investigated as a strategy for creating novel gene therapy agents with improved target specificity and therapeutic effects.

Studies have demonstrated that minor groove binder (MGB) polyamide-oligonucleotide conjugates containing nitroimidazole components can exhibit significant binding affinity for complementary DNA sequences . These conjugates have shown promise in terms of forming stable dsDNA structures and demonstrating sequence-specific recognition capabilities. The binding properties of these conjugates are influenced by various factors, including the structure of the nitroimidazole component, the length and type of the connecting linker, and the specific sequence context of the target DNA.

The potential of nitroimidazole-containing compounds in gene therapy applications represents an exciting area of ongoing research. The development of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate derivatives for these applications could lead to novel therapeutic strategies for genetic disorders, cancer, and other conditions amenable to gene-based interventions . This research direction highlights the versatility and continuing relevance of nitroimidazole chemistry in contemporary biomedical science.

Comparative Analysis with Structural Analogues

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate shares structural similarities with several related compounds, including ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate (CAS: 683815-48-7). These structural analogues differ primarily in the substituent at the 1-position of the imidazole ring, with ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate containing an ethyl group instead of a methyl group. This structural variation, although seemingly minor, can significantly influence the compound's physicochemical properties, biological activities, and potential applications.

Another related compound is ethyl 4-nitro-1H-imidazole-2-carboxylate (CAS: 865998-46-5), which lacks a substituent at the 1-position of the imidazole ring . This unsubstituted analogue represents another important member of the nitroimidazole family, with its own distinctive properties and potential applications. The comparison of these structurally related compounds provides valuable insights into structure-activity relationships and the impact of specific structural modifications on biological activity and other properties of interest.

Table 2: Comparison of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReferences
Ethyl 1-methyl-4-nitroimidazole-2-carboxylate109012-23-9C7H9N3O4199.16Methyl group at 1-position
Ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate683815-48-7C8H11N3O4213.19Ethyl group at 1-position
Ethyl 4-nitro-1H-imidazole-2-carboxylate865998-46-5C6H7N3O4185.14No substituent at 1-position

The comparative analysis of these compounds extends beyond their structural differences to include variations in their physicochemical properties, biological activities, and potential applications. These comparisons are essential for understanding the structure-activity relationships within this class of compounds and for guiding the design of novel derivatives with optimized properties for specific applications. The systematic exploration of these relationships contributes to the ongoing development of nitroimidazole chemistry and its diverse applications in pharmaceutical research and other fields.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator